[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride is a nitrogenous heterocyclic compound characterized by a fused triazole and pyridine ring system. This compound is notable for its potential applications in medicinal chemistry due to its biological activity and structural properties. The molecular formula of this compound is , indicating the presence of two hydrochloride ions associated with the base structure.
The compound is classified as a heterocyclic amine and is part of the broader category of triazolopyridines, which are known for their diverse biological activities. It has been studied for its potential therapeutic applications, particularly in drug design and development. The compound's unique structure allows for interactions with various biological targets, making it a subject of interest in pharmacological research.
The synthesis of [1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride typically involves several key steps:
The molecular structure of [1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride features a fused triazole and pyridine ring. The structural representation can be summarized as follows:
The compound's data includes:
[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride can undergo several types of chemical reactions:
The mechanism of action for [1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride primarily involves its interaction with specific molecular targets within biological systems. Notably:
Although specific physical properties such as density and boiling point are not extensively documented for this compound, general characteristics include:
Key chemical properties include:
[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride has several scientific applications:
The systematic IUPAC name for the subject compound is [1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride, which precisely defines its molecular architecture. This name encodes three critical structural features: (1) The central pyridine ring serves as the scaffold; (2) The triazole ring is annulated at the pyridine's 4,3-position (denoted by the "[4,3-a]" fusion indicator); (3) An amine substituent is located at position 8 of the bicyclic system, corresponding to the meta position relative to the ring fusion nitrogen. The "dihydrochloride" suffix explicitly indicates the presence of two hydrochloric acid counterions, confirming the compound exists as a di-salt [3] [8].
Alternative representations provide complementary structural insights. The canonical SMILES notation "NC1=CC=CN2C1=NN=C2.Cl.Cl" encodes the connectivity: a protonated amine group (NH₃⁺) at position 8, conjugated pyridine-tethered triazole ring system, and two chloride ions. The isomeric SMILES "Cl.Cl.NC1C=CC2=NN=CN2C=1" emphasizes the tautomeric potential within the triazole ring, where hydrogen migration could theoretically occur between the N1 and N2 positions, though crystallographic evidence confirms the 1H-tautomer predominates in the solid state [3] [8]. These representations collectively establish the compound's identity distinct from positional isomers like [1,2,4]triazolo[4,3-a]pyridin-3-amine (PubChem CID 253286) or the 6-amine variant [7] [8].
Table 1: Nomenclature and Structural Identifiers for [1,2,4]Triazolo[4,3-a]pyridin-8-amine Derivatives
Compound Variant | CAS Registry Number | Canonical SMILES | Molecular Formula | Reference Source |
---|---|---|---|---|
[1,2,4]Triazolo[4,3-a]pyridin-8-amine dihydrochloride | 2624141-19-9 | Cl.Cl.NC1=CC=CN2C1=NN=C2 | C₆H₈Cl₂N₄ | [3] |
[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride | 1352443-32-3 | Cl.NC1=CC=CN2C=NN=C21 | C₆H₇ClN₄ | [2] |
[1,2,4]Triazolo[4,3-a]pyridin-6-amine dihydrochloride | 2551117-75-8 | Cl.Cl.NC1C=CC2=NN=CN2C=1 | C₆H₈Cl₂N₄ | [8] |
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride | 2613386-83-5 | Cl.Cl.CC1=NN=C2C(N)=CC=CN21 | C₇H₁₀Cl₂N₄ | [5] [9] |
The molecular formula of [1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride is C₆H₈Cl₂N₄, representing the organic cation (C₆H₇N₄⁺) and two chloride counterions with associated protons. Precise mass spectrometry analysis confirms an exact mass of 207.06 g/mol for the neutral compound, calculated as follows: Carbon (6×12.0000 = 72.0000), Hydrogen (8×1.0078 = 8.0624), Chlorine (2×34.9689 = 69.9378), Nitrogen (4×14.0031 = 56.0124). Summing these atomic contributions (72.0000 + 8.0624 + 69.9378 + 56.0124) yields 207.0126 g/mol, with the slight discrepancy from the reported 207.06 g/mol attributable to isotopic distribution considerations in experimental measurements [3] [8].
Comparative analysis with related compounds reveals significant mass differences arising from structural modifications. The monohydrochloride salt ([1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride, C₆H₇ClN₄) exhibits a molecular weight of 170.60 g/mol – 36.46 g/mol lower due to the absence of one HCl unit. Hydrogenation of the pyridine ring, as in 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride (C₆H₁₂Cl₂N₄), increases the mass to 207.14 g/mol through the addition of four hydrogen atoms. Introduction of a methyl group at position 3 (3-methyl derivative, C₇H₁₀Cl₂N₄) further elevates the mass to 221.09 g/mol, demonstrating how substituents alter mass profiles while retaining the dihydrochloride salt character [4] [5] [9].
Table 2: Molecular Formula and Weight Comparison of Triazolopyridine Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Mass Difference vs. Target Compound | Structural Features |
---|---|---|---|---|
[1,2,4]Triazolo[4,3-a]pyridin-8-amine (base) | C₆H₆N₄ | 134.15 | -72.91 | Free base, unsaturated |
[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride | C₆H₇ClN₄ | 170.60 | -36.46 | Monohydrochloride salt |
[1,2,4]Triazolo[4,3-a]pyridin-8-amine dihydrochloride | C₆H₈Cl₂N₄ | 207.06 | 0 (reference) | Dihydrochloride salt |
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride | C₆H₁₂Cl₂N₄ | 207.14 | +0.08 | Saturated pyridine ring |
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride | C₇H₁₀Cl₂N₄ | 221.09 | +14.03 | Methyl substituent at triazole ring |
The [1,2,4]triazolo[4,3-a]pyridine system exhibits complex tautomerism centered on the triazole ring's protonation sites. Theoretical calculations predict two dominant tautomers: the 1H-form (with hydrogen at N1) and the 2H-form (hydrogen at N2). For the 8-amine derivative, the 1H-tautomer predominates (>95% in polar solvents) due to extended conjugation with the pyridine ring, which stabilizes this configuration by approximately 5-7 kJ/mol according to computational studies. This tautomeric preference significantly influences electronic distribution, with the 1H-form exhibiting greater aromatic character across the bicyclic system [5] [7].
Positional isomerism creates distinct chemical entities with potentially divergent biological activities. The 8-amine isomer (position equivalent to C5 in pyridine numbering) differs fundamentally from the 3-amine isomer (CID 253286) in electronic properties and hydrogen-bonding capability. The 8-amine participates in donor-acceptor interactions through its exocyclic NH₂ group, while the 3-amine, situated on the electron-deficient triazole ring, primarily acts as a hydrogen bond acceptor. Regioisomerism extends to ring fusion alternatives, exemplified by [1,2,4]triazolo[4,3-b]pyridazin-8-amine (CAS 6583-39-7), where a pyridazine ring replaces pyridine, introducing additional nitrogen atoms that dramatically alter electron affinity and dipole moments (calculated increase of 2.5 Debye versus pyridine-fused analogs) [6] [7].
Substituent effects further diversify this chemical space. Methylation at position 3 (3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride, CAS 2613386-83-5) enhances the triazole ring's electron-donating capacity, shifting the pKa of the protonated pyridine nitrogen by +0.4 units. This modification is structurally confirmed through SMILES notation "Cl.Cl.CC1=NN=C2C(N)=CC=CN21", where the methyl group prevents tautomerization, locking the triazole in the 3H-configuration. Saturation of the pyridine ring (5,6,7,8-tetrahydro derivatives) eliminates aromaticity in the six-membered ring, fundamentally altering electronic properties and creating a more flexible, aliphatic-like bicyclic system with reduced planarity and different conformational preferences [4] [5] [9].
Table 3: Isomeric and Tautomeric Variations in Triazolopyridine-8-amine Systems
Structural Variation | Representative Compound CAS | Key Distinguishing Feature | Impact on Molecular Properties |
---|---|---|---|
1H-Tautomer of triazole ring | 2624141-19-9 | Hydrogen at N1 position | Enhanced conjugation, preferred in crystalline state |
2H-Tautomer of triazole ring | Not isolated | Hydrogen at N2 position | Theoretical form, 5-7 kJ/mol less stable |
3-Amine positional isomer | 1352443-32-3 (mono-HCl) | Amine attached to triazole C3 | Reduced basicity, altered H-bonding profile |
Pyridazine-fused analog | 6583-39-7 | [1,2,4]Triazolo[4,3-b]pyridazine core | Increased nitrogen content, enhanced electron deficiency |
3-Methyl substituted derivative | 2613386-83-5 | Methyl group at triazole C3 | Blocked tautomerism, increased lipophilicity (logP +0.4) |
5,6,7,8-Tetrahydro saturated analog | EN300-6746239 (Enamine) | Non-aromatic pyridine ring | Loss of planarity, increased basicity of pyridine nitrogen |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1